D-Valyl-L-serine
Description
Structure
3D Structure
Properties
CAS No. |
656221-76-0 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1 |
InChI Key |
STTYIMSDIYISRG-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Biology of D Valyl L Serine
Stereoselective Synthesis of D-Valyl-L-serine and Related Dipeptides
The formation of the peptide bond between D-valine and L-serine is the central challenge in synthesizing this compound. Stereoselective synthesis is paramount to avoid the formation of the diastereomeric impurity L-Valyl-L-serine, which can arise from the epimerization of D-valine during the activation and coupling steps. Various synthetic strategies have been developed to address this, each with its own set of advantages and limitations.
Solid-Phase Peptide Synthesis (SPPS) Strategies for D-Valine Incorporation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on an insoluble polymeric support. nih.govpeptide.com The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to the resin. springernature.comnih.gov
The general cycle of SPPS for incorporating D-valine involves:
Attachment of the C-terminal amino acid (L-serine) to the resin: The first amino acid is anchored to a solid support, which is typically a porous, functionalized resin. nih.gov
Deprotection: The temporary Nα-protecting group (Fmoc) is removed, usually with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). nih.govluxembourg-bio.com
Coupling: The next amino acid in the sequence (Fmoc-D-Valine-OH) is activated and coupled to the free amino group of the resin-bound L-serine. nih.gov
Washing: Excess reagents and by-products are removed by washing the resin with appropriate solvents. nih.gov
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed. peptide.com
The critical step for maintaining the stereochemical integrity of D-valine is the coupling reaction. The choice of coupling reagent is crucial in minimizing epimerization. researchgate.net Commonly used coupling reagents in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netbachem.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and OxymaPure are often used in conjunction with these reagents to enhance coupling efficiency and suppress epimerization. bachem.comresearchgate.netacs.org
| Coupling Reagent | Additive | Base | Typical Epimerization Level |
| DIC | HOBt | - | Low |
| HBTU | - | DIPEA | Moderate |
| HATU | - | DIPEA | Low |
| PyBOP | - | DIPEA | Moderate |
This table presents a generalized comparison of common coupling reagents used in SPPS and their propensity for causing epimerization. Actual levels can vary based on specific reaction conditions and the amino acid sequence.
Solution-Phase Synthetic Routes for this compound
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), was the primary method for peptide synthesis before the advent of SPPS. nih.govsemanticscholar.orgekb.eg While often more labor-intensive due to the need for purification of intermediates at each step, it remains a valuable technique, particularly for large-scale synthesis of short peptides. nih.govamericanpeptidesociety.orgekb.eg
The synthesis of this compound in solution typically involves the following steps:
Protection: The amino group of D-valine and the carboxyl group of L-serine are protected with suitable protecting groups (e.g., Boc for the amino group and a methyl or benzyl (B1604629) ester for the carboxyl group).
Activation: The carboxyl group of the N-protected D-valine is activated using a coupling reagent.
Coupling: The activated D-valine is reacted with the C-protected L-serine to form the protected dipeptide.
Deprotection: The protecting groups are removed to yield the final this compound dipeptide.
Carbodiimides like DCC and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in combination with additives like HOBt, are frequently used as coupling reagents in solution-phase synthesis to minimize epimerization. americanpeptidesociety.org
Chemo-Enzymatic Approaches for this compound Construction
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic catalysis. nih.gov Enzymes such as peptide ligases can be used to form the peptide bond between D-valine and L-serine with exceptional control over stereochemistry, virtually eliminating the risk of epimerization. nih.govbachem.com
One approach involves the use of engineered ligases that can recognize D-amino acids as substrates. nih.gov The synthesis would typically involve chemically synthesized, protected D-valine and L-serine derivatives that are then enzymatically coupled. The mild, aqueous reaction conditions of enzymatic synthesis are a significant advantage, reducing the need for harsh chemicals and extensive protecting group strategies. nih.gov
Evaluation of Epimerization Control in Dipeptide Bond Formation
Epimerization is a significant side reaction in peptide synthesis, particularly when activating the carboxyl group of an amino acid. nih.govnih.gov The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. nih.gov For D-valine, this would result in the formation of the L-valine diastereomer.
Several factors influence the extent of epimerization:
Coupling Reagents and Additives: Uronium/aminium-based reagents like HATU, when used with additives like HOAt, are generally considered to be superior in suppressing epimerization compared to carbodiimides alone. peptide.commdpi.com The use of copper(II) chloride as an additive has also been shown to be effective in reducing epimerization. researchgate.net
Base: The type and amount of base used can significantly impact epimerization. Sterically hindered bases like diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (B128534) (TEA). nih.gov
Solvent: Polar aprotic solvents like DMF can promote epimerization, while less polar solvents may suppress it. nih.gov
Temperature: Lower reaction temperatures generally reduce the rate of epimerization. nih.gov
| Coupling Reagent | Additive | Epimerization (%) |
| HBTU | - | High |
| HATU | - | Low |
| PyBOP | - | High |
| DCC | HOBt | Low |
| DEPBT | - | Very Low |
This table illustrates the relative epimerization potential of various common coupling reagents in peptide synthesis. The data is generalized from studies on model peptides and highlights the importance of reagent selection for stereochemical control. mdpi.com
Precursor Amino Acid Synthesis and Derivatization in Research Contexts
The availability of enantiomerically pure D-valine and L-serine is a prerequisite for the synthesis of this compound. While these amino acids are commercially available, their synthesis in academic and research settings is of fundamental importance for developing new synthetic methodologies and for isotopic labeling studies.
Academic Synthesis of D-Valine and L-Serine Precursors
D-Valine: D-valine can be synthesized through various asymmetric methods. One common approach involves the use of transaminases. mdpi.comnih.govmdpi.com These enzymes can catalyze the stereoselective amination of a prochiral keto acid precursor, 3-methyl-2-oxobutanoic acid, to yield D-valine with high enantiomeric excess. mdpi.com Another method involves the chemical resolution of a racemic mixture of DL-valine, often prepared from isobutyraldehyde. researchgate.net
L-Serine: In biological systems, L-serine is primarily synthesized via the "phosphorylated pathway," which starts from the glycolytic intermediate 3-phosphoglycerate (B1209933). peptide.com This pathway involves three enzymatic steps catalyzed by 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. peptide.com In a research context, enzymatic methods for L-serine production have been developed, for instance, from glycine (B1666218) and formaldehyde (B43269) using the enzyme serine hydroxymethyltransferase (SHMT). nih.govnih.govwikipedia.orgresearchgate.net
Development of Protecting Group Strategies for this compound Synthesis
The chemical synthesis of the dipeptide this compound requires a meticulous strategy involving the use of protecting groups to prevent unwanted side reactions. biosynth.com These temporary modifications mask reactive functional groups, ensuring that peptide bond formation occurs specifically between the carboxyl group of D-valine and the amino group of L-serine. creative-peptides.comquora.com The primary challenge lies in the orthogonal protection of the α-amino group of D-valine, and the α-amino, α-carboxyl, and side-chain hydroxyl groups of L-serine. biosynth.com
Orthogonality is a critical principle in this context, meaning that each protecting group can be removed under specific conditions without affecting the others. iris-biotech.de This allows for a controlled, stepwise synthesis. The two most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, both of which are applicable to the synthesis of this compound. researchgate.net
In the widely used Fmoc/tBu strategy , the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de The side chains of amino acids, such as the hydroxyl group of serine, are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com The synthesis involves coupling Fmoc-D-Valine with L-serine, where the serine's hydroxyl group is protected with a tBu ether and its carboxyl group is often anchored to a solid support or protected as an ester. After coupling, the Fmoc group is removed with a mild base, typically a piperidine solution, to free the α-amino group for the next coupling step if incorporated into a larger peptide. creative-peptides.comiris-biotech.de
Alternatively, the Boc/Bzl strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl (Bzl)-based groups for side-chain protection. researchgate.net The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based protecting groups require stronger acidic conditions, such as hydrofluoric acid (HF), for cleavage. researchgate.netpeptide.com
| Functional Group | Protecting Group (Fmoc/tBu Strategy) | Deprotection Condition | Protecting Group (Boc/Bzl Strategy) | Deprotection Condition |
| D-Valine α-Amino | Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine in DMF | Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) |
| L-Serine α-Amino | Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine in DMF | Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) |
| L-Serine Side-Chain Hydroxyl (-OH) | tBu (tert-Butyl) | Strong Acid (e.g., TFA) | Bzl (Benzyl) | Strong Acid (e.g., HF) / Hydrogenolysis |
| L-Serine Carboxyl (-COOH) | Ester (e.g., Methyl, Ethyl) / Solid Support Linker | Saponification / Specific Cleavage Cocktail | Ester (e.g., Benzyl) | Hydrogenolysis / Strong Acid |
Design and Synthesis of this compound Analogues and Conjugates for Research Probes
Modifying the this compound structure to create analogues and conjugates is a key strategy for developing research probes. These probes can be used to investigate biological processes, study receptor interactions, and elucidate enzymatic mechanisms. The design process often focuses on enhancing properties like stability, receptor affinity, and specificity by introducing strategic structural changes.
Isosteric Replacements and Conformational Constraints in Dipeptide Design
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation and the specific orientation of its side chains. mdpi.com Two powerful strategies used to modulate these features are isosteric replacements and the introduction of conformational constraints.
| Original Group (in this compound) | Isosteric Replacement | Potential Purpose |
| Serine Side-Chain Hydroxyl (-OH) | Fluoro (-F) | Block metabolism, alter hydrogen bonding |
| Serine Side-Chain Hydroxyl (-OH) | Methoxy (-OCH₃) | Increase lipophilicity, alter hydrogen bonding |
| Valine Isopropyl Side Chain | Cyclopropyl Group | Introduce conformational rigidity |
| Peptide Bond (-CO-NH-) | Thioamide (-CS-NH-) | Increase resistance to proteolysis |
Conformational constraints are modifications that restrict the flexibility of the peptide backbone or side chains. nih.gov By reducing the number of accessible conformations, it is possible to lock the dipeptide into its biologically active shape, which can lead to increased receptor affinity and specificity. nih.gov The presence of a D-amino acid next to an L-amino acid, as in this compound, predisposes the peptide backbone to form a β-turn structure. nih.gov This can be further stabilized by introducing modifications such as N-methylation of the peptide bond or cyclization. These constraints are crucial for designing peptidomimetics with improved pharmacological properties. nih.gov
Incorporation of this compound into Larger Peptide Architectures
The this compound dipeptide can serve as a fundamental building block for constructing larger, more complex peptide architectures. The inclusion of D-valine is particularly significant because the incorporation of D-amino acids into peptides can dramatically enhance their stability and biological half-life. nih.gov Most naturally occurring proteases, the enzymes responsible for degrading peptides, are stereospecific and primarily recognize peptide bonds between L-amino acids. Peptides containing D-amino acids are often poor substrates for these enzymes, making them more resistant to proteolysis. nih.gov
Enzymatic Dynamics and Biocatalytic Transformations Involving D Valyl L Serine
Investigation of Enzyme Substrate Specificity Towards D-Valyl-L-serine
The presence of a D-amino acid at the N-terminus of this compound profoundly affects its recognition and processing by enzymes that typically act on L-amino acid-containing peptides.
Peptidase Activity and D-Amino Acid Containing Peptide Hydrolysis
Peptidases, also known as proteases, are enzymes that catalyze the cleavage of peptide bonds. byjus.comsketchy.com However, their activity is often highly stereospecific, primarily recognizing and hydrolyzing peptide bonds between L-amino acids. The peptide bonds formed by D-amino acids are significantly more resistant to cleavage by common proteases. lifetein.comnih.gov For instance, the N-terminal Tyr-D-Ala sequence of a peptide drug is not hydrolyzed by aminopeptidases, whereas the corresponding L-peptide is rapidly degraded. lifetein.com This resistance is attributed to the altered stereochemistry of the D-amino acid, which prevents proper binding within the active site of most peptidases. nih.gov
Aminopeptidase M, an enzyme that hydrolyzes peptides from the N-terminus, will have its digestive action halted when it encounters a D-amino acid due to steric hindrance. nih.gov Therefore, it is expected that this compound would exhibit significant resistance to hydrolysis by most standard peptidases, particularly aminopeptidases that would need to recognize the N-terminal D-Valine. However, some specialized peptidases from certain microorganisms have been identified that can act on peptides containing D-amino acids. researchgate.net
The stability of peptides containing D-amino acids against proteolytic degradation is a key feature that can enhance their in vivo half-life, making them attractive candidates for therapeutic applications. mdpi.com
Interactive Table: Susceptibility of Peptide Bonds to Peptidase Hydrolysis
| Peptide Bond | Typical Peptidase Susceptibility | Rationale |
| L-Valyl-L-serine | High | Standard substrate for many peptidases. |
| This compound | Low to Negligible | The N-terminal D-Valine sterically hinders binding to the active site of most peptidases. nih.gov |
| L-Valyl-D-serine | Variable | May be resistant to some peptidases, but the internal D-amino acid could still be a point of resistance. |
| D-Valyl-D-serine | Low to Negligible | Both D-amino acids contribute to resistance against standard peptidases. |
Potential this compound as a Substrate for Racemases or Deaminases
Racemases are enzymes that catalyze the interconversion of L- and D-enantiomers of amino acids. lifetein.com Serine racemase, for example, is a well-characterized enzyme in mammals that converts L-serine to D-serine. nih.govnih.govjohnshopkins.edu While these enzymes typically act on free amino acids, some peptide isomerases have been discovered that can convert an L-amino acid to a D-amino acid within a peptide chain. nih.govpnas.org It is plausible that a racemase with specificity for valine could potentially act on the D-Valine residue of this compound, converting it to L-Valine, although this would depend on the specific enzyme's ability to accommodate a dipeptide substrate.
Deaminases , such as D-amino acid oxidase (DAO) and D-serine deaminase, are enzymes involved in the catabolism of D-amino acids. nih.govebi.ac.uk D-amino acid oxidase catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. scispace.comtandfonline.com DAO is known to act on a variety of free D-amino acids. nih.gov Similarly, D-serine deaminase specifically acts on D-serine. nih.gov The activity of these enzymes is generally directed towards free D-amino acids. Whether this compound as a dipeptide could serve as a substrate for a deaminase is less certain and would depend on the specific enzyme's substrate-binding requirements. It is more likely that if the dipeptide were first hydrolyzed into its constituent amino acids, the resulting free D-Valine could then be a substrate for a D-amino acid oxidase.
Biocatalytic Production and Modification of this compound
The synthesis of peptides containing D-amino acids can be achieved through various biocatalytic methods, offering an alternative to chemical synthesis.
Microbial Transformation Systems for D-Amino Acid Synthesis and Peptide Linkage
Microorganisms are a rich source of enzymes for the synthesis of D-amino acids and peptides containing them. nature.com Bacteria can synthesize free D-amino acids through the action of amino acid racemases, which convert L-amino acids to their D-enantiomers. researchgate.net These D-amino acids can then be incorporated into peptides. The biosynthesis of some microbial peptides containing D-amino acids occurs via nonribosomal peptide synthetases (NRPSs). nih.gov These large, multi-enzyme complexes can activate and incorporate both L- and D-amino acids into a growing peptide chain, independent of messenger RNA. nih.gov
A microbial system engineered to express a suitable racemase for valine and a dipeptide synthetase with broad substrate specificity could potentially be used for the production of this compound.
Enzyme-Catalyzed Formation of this compound Bonds
The formation of the peptide bond between D-Valine and L-serine can be catalyzed enzymatically. While most proteases catalyze the hydrolysis of peptide bonds in aqueous environments, under certain conditions, such as in organic solvents, their activity can be reversed to favor peptide synthesis. acs.org Some lipases have also been shown to catalyze the synthesis of peptides containing D-amino acids. acs.org
Furthermore, specific enzymes for the synthesis of D-amino acid-containing dipeptides have been explored. For example, the adenylation domains of nonribosomal peptide synthetases have been used for the synthesis of dipeptides containing D-amino acids. asm.org D-aminopeptidases and alkaline D-peptidases are other classes of enzymes that have been applied to the synthesis of D-amino acid derivatives. researchgate.net A chemoenzymatic system, which combines an enzymatic activation step with a subsequent chemical reaction, has also been developed for the synthesis of amide bonds, including those in peptides. nih.gov
Interactive Table: Potential Enzymatic Routes for this compound Synthesis
| Enzymatic Approach | Description | Key Enzyme(s) |
| Reversed Proteolysis | Protease-catalyzed peptide bond formation, often in non-aqueous media. | Thermolysin, Subtilisin |
| Nonribosomal Peptide Synthesis | Multi-enzyme complexes that can incorporate D-amino acids into peptides. | Nonribosomal Peptide Synthetases (NRPSs) |
| Specific D-Peptide Synthetases | Enzymes with specificity for D-amino acid substrates. | D-aminopeptidase, Alkaline D-peptidase |
| Chemoenzymatic Synthesis | Combination of an enzymatic activation step and a chemical ligation step. | Acyl-CoA Synthetase Homologs (e.g., DltA) |
Enzymatic Regulation of D-Amino Acid Metabolism Relevant to this compound Biosynthesis and Degradation
The cellular pools of D-amino acids and their incorporation into peptides are tightly regulated by a network of enzymes. The biosynthesis and degradation of this compound would be influenced by the enzymes that control the availability of its constituent amino acids, D-Valine and L-serine.
The biosynthesis of L-serine is a well-established pathway originating from the glycolysis intermediate 3-phosphoglycerate (B1209933). L-serine can then be converted to D-serine by the enzyme serine racemase. researchgate.net The availability of D-Valine would likely depend on the presence of a valine racemase to convert L-valine to D-valine.
The degradation of this compound would likely involve initial hydrolysis of the peptide bond, although as previously discussed, this is a challenging step for most common peptidases. Should hydrolysis occur, the resulting free D-Valine and L-serine would enter their respective metabolic pathways. Free D-amino acids are typically catabolized by D-amino acid oxidase (DAO), which converts them into imino acids through oxidative deamination. nih.govscispace.com The expression and activity of these enzymes, such as DAO and serine racemase, are subject to regulation within the cell, thereby controlling the levels of free D-amino acids that could be available for peptide synthesis or that result from peptide degradation. nih.govnih.gov
Biological Roles and Mechanistic Insights of D Valyl L Serine in Model Systems
Elucidation of D-Valyl-L-serine's Molecular Mechanisms within Cellular Models
Investigation of Cellular Uptake and Transport Mechanisms for this compound
While direct studies on the cellular uptake of the dipeptide this compound are limited, the transport of its constituent amino acids, D-serine and L-serine, has been investigated. In the brain, the transport of D-serine is complex and involves multiple systems. Alanine-serine-cysteine transporter 1 (ASCT1) and ASCT2 are expressed in both neurons and astrocytes and are capable of transporting D-serine, albeit with low affinity. nih.gov A specific vesicular transporter for D-serine has been characterized in astroglial vesicles, exhibiting an apparent affinity of approximately 7 mM. nih.gov This transporter is distinct from the vesicular glutamate (B1630785) transporter and its activity is modulated by chloride concentration. nih.gov
L-serine uptake in cultured neurons is predominantly mediated by ASCT1. nih.gov In the context of cerebral ischemia, in vitro models using cultured neurons and astroglia have suggested that D-serine is primarily released from neurons, while L-serine is released from astrocytes. nih.gov The transport of L-serine can also be influenced by the proton motive force and is energized by it in some systems. frontiersin.org In the protozoan parasite Trypanosoma cruzi, L-serine uptake is dependent on intracellular ATP levels and the proton gradient across the plasma membrane. nih.gov
Interactive Table: Cellular Transporters for D-serine and L-serine
| Transporter | Cell Type | Substrate(s) | Key Characteristics |
|---|---|---|---|
| ASCT1 | Neurons, Astrocytes | L-serine, D-serine (low affinity) | Predominant for L-serine uptake in cultured neurons. nih.gov |
| ASCT2 | Neurons, Astrocytes | D-serine (low affinity) | Contributes to D-serine uptake. nih.gov |
| Vesicular D-serine Transporter | Astroglial Vesicles | D-serine | Specific to astroglial vesicles; affinity of ~7 mM; modulated by chloride. nih.gov |
| SstT | Escherichia coli | L-serine, L-threonine | Na+-dependent symporter. frontiersin.org |
| TdcC | Escherichia coli | L-serine, L-threonine | H+-dependent; active under anaerobic conditions. frontiersin.org |
Intracellular Processing and Metabolic Fate of the Dipeptide
Once inside the cell, this compound would likely be hydrolyzed into its constituent amino acids, D-valine and L-serine. The metabolic fates of these individual amino acids are well-characterized.
L-serine is a crucial molecule with diverse metabolic roles. It serves as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and L-cysteine, and important lipids such as phosphatidylserine (B164497) and sphingolipids. nhri.org.twbiorxiv.org L-serine also contributes to the one-carbon pool via its conversion to glycine, which is essential for the biosynthesis of purines and pyrimidines. nhri.org.tw In the central nervous system, L-serine can be converted to D-serine by the enzyme serine racemase. nhri.org.tw A deficiency in L-serine synthesis can lead to the accumulation of cytotoxic 1-deoxysphingolipids. nih.gov
The metabolism of D-amino acids in eukaryotes is more restricted. D-valine is a component of some peptide antibiotics like penicillin. tandfonline.com Generally, D-amino acids are not incorporated into proteins. nasa.gov The enzyme D-aminoacyl-tRNA deacylase (DTD) plays a crucial role in chiral proofreading by removing D-amino acids that have been incorrectly attached to tRNAs, thus maintaining the fidelity of protein synthesis. nih.gov In mammals, the flavoenzyme D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids. frontiersin.org D-serine is a known substrate for DAAO, and this enzyme is thought to regulate its levels in the brain. frontiersin.orgfrontiersin.org
This compound in Microbial Systems: Studies on Metabolism and Regulatory Functions
Role of this compound in Bacterial Growth and Metabolic Adaptation
The direct role of the dipeptide this compound in bacterial growth is not extensively documented. However, the metabolism of its components, particularly L-serine, is critical for many bacteria. L-serine is a central metabolite, serving as a precursor for proteins, phospholipids, and other amino acids like glycine, cysteine, and tryptophan. biorxiv.org In Escherichia coli, L-serine is preferentially catabolized over glucose when present in complex media. biorxiv.org The degradation of L-serine to pyruvate (B1213749) is catalyzed by L-serine deaminases. biorxiv.org
Some bacteria have demonstrated the ability to utilize D-amino acids. For instance, Proteus mirabilis can use D-serine as a sole carbon or nitrogen source due to the presence of D-serine dehydratase. nih.gov In a model of catheter-associated urinary tract infection, P. mirabilis preferentially catabolizes L-serine, followed by D-serine. nih.govbiorxiv.org The ability to catabolize L-serine has been shown to provide a competitive fitness advantage to Enterobacteriaceae in the inflamed gut. nih.gov In Pseudomonas aeruginosa, L-serine utilization is enhanced in the presence of glycine. biorxiv.org
Chiral Selectivity in Microbial Amino Acid Utilization and its Implications for this compound
Living organisms exhibit a strong preference for L-amino acids in protein synthesis, a phenomenon known as homochirality. nasa.govresearchgate.net However, some bacteria possess enzymes like racemases and epimerases that allow them to utilize D-amino acids. nasa.govresearchgate.net For example, some anaerobic bacterial strains can grow on D-arginine. nasa.govresearchgate.net
The chiral selectivity of aminoacyl-tRNA synthetases (aaRSs) is a key checkpoint in maintaining the fidelity of protein synthesis. oup.com While these enzymes are highly specific for their cognate L-amino acid, mis-acylation with D-amino acids can occur. The enzyme D-aminoacyl-tRNA deacylase (DTD) acts as a crucial editing factor, removing D-amino acids from tRNAs. nih.gov This system ensures that D-amino acids, which could be present from environmental sources or endogenous racemization, are not incorporated into the proteome. The existence of such a robust chiral proofreading mechanism underscores the importance of stereospecificity for cellular function and suggests that free this compound would likely be hydrolyzed and its D-valine component would be subject to these quality control pathways.
Mechanistic Exploration of this compound's Interactions within Non-Human Biological Contexts (e.g., invertebrate models, in vitro tissue models)
Studies directly investigating the effects of this compound in invertebrate or in vitro tissue models are scarce. However, research on its constituent amino acids provides some insights.
Invertebrates, like the fruit fly Drosophila melanogaster, are valuable models for studying the neurological roles of D-serine. nih.gov D-serine is important for cognitive tasks in these models. nih.gov Furthermore, some biologically active peptides containing D-amino acids have been identified in invertebrates. For example, agatoxins, found in the venom of the funnel-web spider Agelenopsis aperta, contain D-serine and are potent blockers of calcium channels. tandfonline.com
In vitro tissue models have been instrumental in understanding the metabolism and function of L-serine and D-serine. For instance, studies using in vitro cultures of Caco-2 cells, a human colorectal adenocarcinoma cell line, have been used to assess the cytotoxicity of fatty acid L-serine amides. researchgate.net In vitro models of bone metabolism have shown that L-serine can promote osteoblast differentiation, while D-serine can inhibit osteoclast activation. mdpi.com Furthermore, in vitro experiments with neuronal cells have demonstrated that L-serine can have neuroprotective effects by restoring lysosomal function. mdpi.com In the context of cancer research, studies with in vitro models have highlighted the flexibility of tumor metabolism, where the inhibition of serine biosynthesis can be compensated by the uptake of circulating serine. biorxiv.org
Interactive Table: Effects of L-serine and D-serine in Non-Human Biological Models
| Model System | Compound | Observed Effect | Reference |
|---|---|---|---|
| Drosophila melanogaster | D-serine | Important for cognitive tasks. | nih.gov |
| Funnel-web spider (Agelenopsis aperta) | D-serine (in Agatoxins) | Component of neurotoxins that block calcium channels. | tandfonline.com |
| Caco-2 cells (in vitro) | Fatty acid L-serine amides | Used to assess cytotoxicity. | researchgate.net |
| Osteoblast/Osteoclast cultures (in vitro) | L-serine | Promotes osteoblast differentiation. | mdpi.com |
| Osteoblast/Osteoclast cultures (in vitro) | D-serine | Inhibits osteoclast activation. | mdpi.com |
Molecular Interactions and Structural Characterization of D Valyl L Serine
Spectroscopic Analysis of D-Valyl-L-serine Conformation and Dynamics
Spectroscopic techniques are instrumental in characterizing the structural features of peptides. Circular dichroism and nuclear magnetic resonance spectroscopy, in particular, provide detailed insights into the chirality, secondary structure, and solution dynamics of molecules like this compound.
Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful method for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information on the stereochemistry and conformational properties of peptides. nih.gov For this compound, the presence of two chiral centers, one in the D-configuration (valine) and one in the L-configuration (serine), is expected to result in a unique CD spectrum.
While specific experimental CD data for this compound is not extensively documented, theoretical calculations based on the component amino acids can provide predictive insights. The CD spectrum of a dipeptide is influenced by the electronic transitions of the peptide bond and the side chains. The opposite chirality of the constituent amino acids in this compound would likely lead to complex CD signals that are not a simple sum of the individual amino acid spectra. Studies on individual D- and L-serine have shown mirror-image VCD signals in the mid-infrared range, which is a testament to their enantiomeric nature. researchgate.netnih.gov
| Spectroscopic Feature | Predicted Observation for this compound | Basis for Prediction |
| Far-UV CD Spectrum | Complex signals resulting from the interplay of D- and L-configurations. | The peptide bond chromophore in a chiral environment dictated by both D-valine and L-serine residues. |
| Vibrational CD (VCD) | Distinctive mirror-image signals compared to L-Valyl-D-serine, confirming its unique chirality. | Based on VCD studies of individual D- and L-amino acids which show enantiomeric relationships in their spectra. researchgate.netnih.gov |
This table presents predicted spectroscopic features for this compound based on the known principles of CD spectroscopy and data from its constituent amino acids, in the absence of direct experimental data for the dipeptide.
Nuclear Magnetic Resonance (NMR) Studies of Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, 1H NMR would provide information on the chemical environment of each proton, while 2D NMR techniques like COSY and NOESY would reveal through-bond and through-space connectivities, respectively.
NMR studies on L-serine have been conducted in various contexts, providing foundational data on its solution behavior. researchgate.netnih.gov The expected 1H NMR spectrum of this compound would exhibit characteristic chemical shifts for the protons of the valine and serine residues. The coupling constants between adjacent protons would offer insights into the dihedral angles and, consequently, the preferred conformations of the peptide backbone and side chains. The observation of Nuclear Overhauser Effects (NOEs) between specific protons would be critical in defining the spatial proximity of different parts of the molecule, allowing for the construction of a solution structure model.
| NMR Parameter | Expected Information for this compound |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information about the local electronic environment of each atom. |
| Coupling Constants (J-couplings) | Reveals dihedral angles, which helps in determining the peptide backbone and side-chain conformations. |
| Nuclear Overhauser Effects (NOEs) | Indicates through-space proximity between protons, crucial for defining the 3D structure. |
| Temperature Coefficients | Can identify protons involved in intramolecular hydrogen bonds. |
This table outlines the expected information that can be obtained from various NMR parameters for this compound, based on standard NMR methodologies for peptides.
Investigating Non-Covalent Interactions of this compound with Biomolecules
The biological activity of a peptide is intrinsically linked to its ability to engage in non-covalent interactions with other molecules. The unique stereochemistry and functional groups of this compound are expected to govern its binding profile with proteins, lipids, and other components of biological systems.
Binding Studies with Protein Receptors and Enzymes
The individual amino acid D-serine is a well-known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov D-serine binds to the glycine (B1666218) site of the NMDA receptor, and its presence is essential for receptor activation. researchgate.net The binding of D-serine to the GluRδ2 receptor has also been demonstrated through isothermal titration calorimetry and X-ray crystallography. nih.gov
The interaction of this compound with such receptors would be influenced by the presence of the D-valine residue. The bulky, hydrophobic side chain of valine could either enhance or hinder binding, depending on the topology of the receptor's binding pocket. It is plausible that the D-valine moiety could introduce additional van der Waals interactions or, conversely, create steric hindrance.
Furthermore, enzymes that metabolize D-serine, such as D-amino acid oxidase (DAO), could potentially interact with this compound. However, the peptide bond might prevent the dipeptide from being a substrate for DAO. The interaction of L-serine with serine hydroxymethyltransferase (SHMT) has been shown to induce conformational changes and increase the enzyme's thermal stability. nih.gov
| Biomolecule | Potential Interaction with this compound | Key Functional Groups Involved |
| NMDA Receptor | Potential modulation of receptor activity, though likely different from D-serine alone due to the D-valine residue. | Carboxylate and amino groups of the serine moiety; potential steric influence from the valine side chain. |
| D-amino acid oxidase (DAO) | Unlikely to be a substrate due to the peptide linkage, but could act as an inhibitor. | The D-amino acid configuration of the valine residue. |
| Serine Hydroxymethyltransferase (SHMT) | Potential for binding and allosteric modulation. | The L-serine moiety of the dipeptide. |
This table summarizes the potential interactions of this compound with key protein receptors and enzymes, based on the known interactions of its constituent amino acids.
Dipeptide Interactions with Lipids and Membrane Mimics
The interaction of peptides with lipid membranes is crucial for many biological processes. This compound possesses both a hydrophobic component (the valine side chain) and hydrophilic components (the serine hydroxyl group, and the charged amino and carboxyl termini). This amphipathic character suggests a potential for interaction with lipid bilayers.
The dipeptide could position itself at the lipid-water interface, with the hydrophobic valine side chain inserting into the nonpolar core of the membrane and the hydrophilic serine residue and termini remaining in the aqueous environment. Such interactions could potentially perturb the membrane structure and influence the function of membrane-embedded proteins. The specific stereochemistry of this compound might also lead to specific orientations and interactions within the chiral environment of a biological membrane.
Characterization of this compound in Complex Biological Matrices
Detecting and quantifying specific peptides like this compound in complex biological samples such as plasma, cerebrospinal fluid, or tissue homogenates requires highly sensitive and selective analytical methods. nih.gov The presence of numerous other amino acids, peptides, and proteins makes this a challenging task.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of such complex mixtures. researchgate.net Chiral chromatography columns could be employed to separate this compound from its other stereoisomers. Capillary electrophoresis with laser-induced fluorescence detection is another sensitive method that has been used for the analysis of D-serine in biological samples and could be adapted for the dipeptide. nih.gov The accurate quantification of this compound in biological matrices is a critical first step in understanding its physiological or pathological significance. researchgate.net
Advanced Analytical Methodologies for D Valyl L Serine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of dipeptides, providing the means to separate the target compound from impurities and closely related isomers. For a chiral molecule like D-Valyl-L-serine, these techniques are critical for confirming its specific stereochemical configuration.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, as the presence of other stereoisomers (L-Valyl-L-serine, D-Valyl-D-serine, or L-Valyl-D-serine) could have significantly different biological activities. Chiral HPLC is the benchmark technique for this assessment. The separation of these diastereomers is typically achieved through two primary strategies:
Chiral Stationary Phases (CSPs): These HPLC columns contain a chiral selector incorporated into the stationary phase. For amino acids and peptides, polysaccharide-based columns (e.g., Chiralpak) or Pirkle-type columns are common. cat-online.compsu.edu For instance, CROWNPAK CR-I(+) and CR-I(-) columns are specifically designed for the chiral separation of amino acids without derivatization, where the elution order of D- and L-forms is reversed between the two columns. shimadzu.it This allows for the effective resolution of the target dipeptide from its undesired stereoisomers.
Chiral Derivatization Reagents (CDRs): This approach involves reacting the dipeptide with a chiral reagent to form diastereomeric adducts. These adducts can then be separated on a standard, non-chiral reversed-phase column (e.g., C18). cat-online.com A widely used CDR is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its variants. journalijar.comchromatographyonline.com The derivatization not only enables chiral resolution but often enhances UV absorbance or fluorescence, improving detection sensitivity. journalijar.comrsc.org
The choice of method depends on the sample matrix and the required sensitivity. For example, a method for L-Valine purity was developed to quantify the D-enantiomer down to a 0.05% level after derivatization. rsc.org
Table 1: Example Chiral HPLC Methodologies for Amino Acid and Peptide Analysis
| Technique | Chiral Selector/Reagent | Column Type | Detection | Application Note | Reference |
|---|---|---|---|---|---|
| Chiral Stationary Phase | CROWNPAK CR-I(+) | Chiral | MS/MS | Directly separates D/L amino acid pairs without derivatization. | shimadzu.itnih.gov |
| Chiral Stationary Phase | Chiralcel OD-3R | Chiral (Reversed-Phase) | UV | Used to separate derivatized D/L-Valine adducts. | rsc.org |
| Chiral Derivatization | Marfey's Reagent | Reversed-Phase C18 | UV or MS/MS | Forms diastereomers that are easily separated on standard columns; enhances detection. | journalijar.comchromatographyonline.com |
| Chiral Derivatization | (R)-1-Boc-2-piperidine carbonyl chloride | Reversed-Phase C18 | MS/MS | Successfully resolved D- and L-Serine in human plasma samples. | nih.gov |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantification and Identification
For sensitive and specific quantification and identification, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique combines the high-resolution separation of UPLC, which uses smaller particle-sized columns for faster and more efficient separations than traditional HPLC, with the specificity and sensitivity of a tandem mass spectrometer. lcms.cz
A typical UPLC-MS/MS workflow for this compound involves:
Sample Preparation: Extraction of the dipeptide from its matrix (e.g., biological fluid, reaction mixture), often followed by protein precipitation or solid-phase extraction. d-nb.info
Chromatographic Separation: Separation on a reversed-phase column (e.g., ACQUITY UPLC HSS T3) using a gradient of an aqueous mobile phase and an organic solvent, both typically containing a modifier like formic acid to improve peak shape and ionization efficiency. lcms.cz
Detection and Quantification: The eluent is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. This transition is highly specific and allows for accurate quantification even in complex matrices. waters.commdpi.com
This approach provides excellent linearity and low limits of quantification, often in the nanomolar range. nih.govresearchgate.net
Table 2: Typical UPLC-MS/MS Parameters for Dipeptide/Amino Acid Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| LC System | ACQUITY UPLC I-Class | Provides high-resolution separation at high pressures. | lcms.czwaters.com |
| Column | ACQUITY UPLC HSS T3, 1.8 µm | Reversed-phase column suitable for polar analytes like dipeptides. | lcms.cz |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Standard mobile phases for reversed-phase separation and positive ion ESI. | lcms.cz |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S) | Enables sensitive and specific quantification using MRM mode. | lcms.czwaters.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes peptides and amino acids. | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. | mdpi.com |
Mass Spectrometry-Based Characterization of this compound
Mass spectrometry (MS) is indispensable for the structural characterization of peptides. For this compound, MS techniques confirm its molecular weight, amino acid sequence, and fragmentation behavior.
Tandem Mass Spectrometry (MS/MS) for Sequence and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the primary structure of peptides. In a typical experiment, the this compound molecule is first ionized to create a precursor ion [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to fragment along the peptide backbone.
The fragmentation of peptides predominantly occurs at the amide bonds, leading to the formation of specific ion series. According to the Roepstorff nomenclature, fragments containing the N-terminus are labeled as a, b, and c ions, while fragments containing the C-terminus are labeled as x, y, and z ions. wiley-vch.de For low-energy CID in a positive ion mode, b- and y-type ions are the most common. The detection of these fragment ions allows for the unambiguous determination of the amino acid sequence. For this compound ([M+H]⁺ ≈ 205.12 Da), the expected major fragments would confirm the valine residue at the N-terminus and the serine residue at the C-terminus.
Table 3: Predicted Major MS/MS Fragment Ions for this compound ([M+H]⁺)
| Ion Type | Sequence | Predicted m/z | Structural Information Confirmed |
|---|---|---|---|
| b₁ | D-Val | 100.08 | Confirms N-terminal Valine |
| y₁ | L-Ser | 106.05 | Confirms C-terminal Serine |
Note: m/z values are monoisotopic and calculated for the protonated species. The presence of these two ions would strongly support the sequence Val-Ser.
Quantitative Mass Spectrometry in Biological Sample Analysis
The quantification of this compound in biological fluids such as plasma, urine, or cerebrospinal fluid is crucial for pharmacokinetic or biomarker studies. LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity compared to other methods. nih.govmdpi.com
A robust quantitative method requires full validation to ensure its reliability. nih.gov Key validation parameters include:
Linearity: The method should demonstrate a linear relationship between concentration and instrument response over a defined range. Correlation coefficients (r²) are typically expected to be >0.99. chromatographyonline.comrsc.org
Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the measurements. Recoveries should generally be within 80-120%, and relative standard deviation (RSD) for precision should be <15%. rsc.orgnih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The LLOQ for amino acid analysis can reach low nanomolar or even high picomolar levels. nih.gov
Specificity: The ability to measure the analyte without interference from other components in the sample matrix. nih.gov
To account for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., this compound containing ¹³C and/or ¹⁵N) is often used.
Electrophoretic and Capillary Electrophoresis Methods for Dipeptide Analysis
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer an alternative and powerful method for dipeptide analysis. CE provides extremely high separation efficiency and resolution, making it well-suited for separating structurally similar molecules like dipeptide isomers (e.g., Val-Ser vs. Ser-Val) that may be indistinguishable by MS alone. researchgate.netacs.orgnih.gov
CE separates molecules based on their charge-to-size ratio in an electric field. Key advantages include minimal sample and reagent consumption and high resolving power. oup.com For enhanced sensitivity, especially when UV absorbance is low, CE is often coupled with Laser-Induced Fluorescence (LIF) detection. This requires pre-column derivatization of the dipeptide with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). ceu.es
The coupling of CE directly to a mass spectrometer (CE-MS) combines the high-efficiency separation of CE with the definitive identification capabilities of MS, providing a potent platform for comprehensive dipeptide profiling in complex samples. researchgate.netnih.gov
Table 4: Overview of Capillary Electrophoresis Methods for Amino Acid/Dipeptide Analysis
| Parameter | Typical Condition | Purpose | Reference |
|---|---|---|---|
| Separation Buffer | Sodium tetraborate (B1243019) buffer (e.g., 40-70 mM, pH 9.2) | Maintains pH and conductivity for separation. Concentration can be optimized for resolution. | oup.comacs.org |
| Applied Voltage | 15-30 kV | Driving force for electrophoretic separation; higher voltage reduces analysis time. | oup.comacs.org |
| Capillary | Fused-silica capillary | Standard capillary material for CE. | oup.com |
| Detection | UV (e.g., 480 nm after derivatization), LIF, or MS | LIF provides high sensitivity; MS provides structural identification. | oup.comceu.esnih.gov |
| Derivatization Reagent (for LIF) | NBD-F, 1,2-naphthoquinone-4-sulfonate (NQS) | Adds a fluorescent tag to the analyte for sensitive detection. | oup.comceu.es |
Computational and Theoretical Studies of D Valyl L Serine
Molecular Docking and Dynamics Simulations of D-Valyl-L-serine Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational chemistry for exploring how a ligand, such as a dipeptide, interacts with a biological target, typically a protein or nucleic acid. diva-portal.orgacs.org
Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. acs.org This method is used to estimate the strength of the interaction, often expressed as a docking score, and to visualize the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, in silico studies on dipeptide-sulfonamide conjugates predicted favorable binding affinities with target proteins like P. falciparum falcipain-2 and falcipain-3. researchgate.net Similarly, docking studies of various ligands with receptors like HER2 and EGFR have identified key amino acid residues (e.g., Leucine 694, Valine 702) involved in binding through pi-alkyl and other interactions. mdpi.com While specific docking studies for this compound are not widely published, the methodology would involve preparing the 3D structure of the dipeptide and docking it into the active site of a potential protein target to predict its binding mode and affinity.
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. diva-portal.org By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of the dipeptide, the stability of its interaction with a target, and the role of solvent molecules. acs.org Classical MD simulations have been employed to study the conformational behavior of valine-containing peptides. researchgate.net These simulations track the trajectory of the molecule, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess stability and the formation of transient and stable hydrogen bonds. nih.gov For example, MD simulations of amino acids like valine and serine have been used to understand their behavior at interfaces, revealing their hydrophobic or hydrophilic characteristics. diva-portal.orgacs.org A typical MD simulation workflow involves placing the ligand in a simulated environment (e.g., a water box) with the target, followed by energy minimization, equilibration, and a production run to collect data on the system's dynamics. nih.gov
Table 1: Key Concepts in Molecular Simulation of Dipeptide Interactions
| Computational Technique | Primary Purpose | Key Outputs | Example Application |
|---|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. acs.org | Docking score, binding energy, interaction map (hydrogen bonds, hydrophobic contacts). researchgate.net | Identifying potential protein targets for a dipeptide by screening a library of receptors. mdpi.com |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of a molecular system. diva-portal.org | Trajectories, conformational changes, RMSD, interaction stability, free energy profiles. nih.gov | Assessing the stability of a dipeptide-receptor complex and observing how the binding mode evolves over time. researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules from first principles. cecam.org These methods provide detailed information about molecular structure, stability, and reactivity that is not accessible through classical simulations. nih.gov
Studies on amino acids like serine and related dipeptides such as Valyl-Methionine have utilized DFT to determine optimized geometries, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.net For this compound, such calculations would elucidate its fundamental chemical characteristics.
Key parameters derived from quantum chemical calculations include:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net
Electronic Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions and reaction sites. researchgate.net
Table 2: Representative Quantum Chemical Parameters for Dipeptides (Hypothetical for this compound based on similar molecules)
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. researchgate.net | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. researchgate.net | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (µ) | A measure of the net molecular polarity. researchgate.net | Influences solubility in polar solvents like water and interactions with polar residues in proteins. |
| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. researchgate.net | Predicts sites for hydrogen bonding and other electrostatic interactions. |
In Silico Prediction of this compound's Potential Biological Activities and Metabolic Fates
In silico models are increasingly used to predict the biological potential and metabolic fate of novel compounds before extensive laboratory testing. plos.org
Prediction of Biological Activities: Computational approaches can screen a compound like this compound against databases of known pharmacophores or biological targets to predict potential activities. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be used to estimate the efficacy of a new peptide based on data from similar molecules. mdpi.com For example, in silico studies have successfully predicted the antimalarial and antioxidant properties of Val-Val dipeptide conjugates. researchgate.net Other studies have used computational methods to design tripeptides as ligands for specific receptors. mdpi.com Such approaches could be applied to this compound to generate hypotheses about its potential therapeutic applications, such as an enzyme inhibitor or a receptor agonist/antagonist.
Prediction of Metabolic Fate: The metabolic stability of a peptide is a critical factor for its potential use. In silico tools can predict a peptide's half-life and susceptibility to enzymatic degradation. plos.org Models have been developed to predict peptide half-life in blood based on amino acid composition and other molecular descriptors. plos.org For instance, the presence of D-amino acids is known to confer resistance to degradation by many common proteases, which preferentially recognize L-amino acids. Computational models can also predict hydrolysis by specific enzymes, such as human carboxylesterase (hCES1), by combining docking and MD simulations to see if the peptide fits into the enzyme's active site in a catalytically favorable orientation. researchgate.net The metabolic fate of L-serine itself involves pathways like conversion to D-serine or glycine (B1666218), and its metabolism can be modeled using pharmacokinetic (PK) approaches. medrxiv.orgfrontiersin.org
Bioinformatics Approaches for Identifying D-Dipeptide Processing Pathways
Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data, including metabolic pathways. wikipedia.org Identifying how an organism might process a specific molecule like this compound involves several bioinformatics strategies.
Pathway Databases and Network Analysis: Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) contain vast information on metabolic pathways. oup.com Researchers can use these databases to search for enzymes known to act on dipeptides or D-amino acids. While specific pathways for this compound may not be explicitly annotated, bioinformatics tools can predict potential pathways by identifying homologous enzymes or "reaction rules" based on known biochemical transformations. oup.com Network analysis can further help understand the relationships within metabolic networks, identifying key enzymes and metabolites. wikipedia.org
Genome Mining and Enzyme Identification: One can mine sequenced genomes for genes encoding enzymes with potential D-dipeptidase or D-aminopeptidase activity. This involves searching for sequence motifs characteristic of known peptidases and then using computational tools to model the enzyme's structure and predict its substrate specificity.
N-Degron Pathway Analysis: The stability of peptides and proteins in a cell is often governed by specific degradation pathways, such as the N-degron pathway, which recognizes specific N-terminal amino acids. rupress.org Recent research has identified that dipeptidyl peptidases (DPP8/DPP9) can cooperate with the N-degron pathway to regulate protein turnover. rupress.org Bioinformatics tools like SignalP can predict signal peptides that, after cleavage, may generate N-termini targeted by these degradation pathways. dtu.dk Understanding whether the N-terminal D-valine of the dipeptide is recognized by components of such pathways is a key area for bioinformatic investigation.
Research Gaps and Future Directions in D Valyl L Serine Academic Inquiry
The dipeptide D-Valyl-L-serine represents a fascinating yet largely unexamined molecule in the landscape of chemical and biological research. While its constituent amino acids, D-valine and L-serine, have been the subject of various studies, the dipeptide itself remains an enigma. The following sections delineate critical research gaps and propose future directions for academic inquiry that could unlock the synthetic, enzymatic, and functional secrets of this specific chiral compound.
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for D-Valyl-L-serine, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing dipeptides like this compound. Key steps include resin activation, amino acid coupling (using D-Valine and L-Serine), and cleavage/purification. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 214 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C spectra). For example, NIST databases provide reference spectral data for cross-validation . Safety protocols from TCI America highlight handling hygroscopic intermediates under inert atmospheres to prevent degradation .
Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Solubility profiles should be tested in polar (water, ethanol) and nonpolar solvents, with pH-dependent stability assessed via spectrophotometry. NIST’s Chemistry WebBook offers validated data on enthalpy and entropy changes for cross-comparison . Documentation must adhere to guidelines for empirical testing and conceptual clarity, as emphasized in research integrity frameworks .
Q. What analytical techniques are critical for distinguishing this compound from its enantiomers or diastereomers?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) coupled with mass spectrometry (MS) resolves enantiomeric impurities. Circular dichroism (CD) spectroscopy can confirm stereochemical configuration. Researchers should cross-reference retention times and spectral signatures against authenticated standards from peer-reviewed repositories, avoiding non-curated platforms like Wikipedia .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). A systematic approach includes:
- Meta-analysis of raw data from published studies to identify confounding variables.
- Replication studies under controlled parameters (e.g., pH, temperature).
- Triangulation of results using orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .
- Validation through peer-reviewed platforms like VALERIE.eu , which integrates expert-curated repositories to minimize bias .
Q. What experimental design considerations are essential for studying this compound’s role in cellular senescence or renal pathologies?
- Methodological Answer :
- In vitro models : Use primary renal proximal tubule epithelial cells (RPTECs) with senescence markers (e.g., β-galactosidase, p16INK4a). Include controls for oxidative stress (e.g., H₂O₂ exposure) .
- Dose-response curves : Test concentrations from 1 µM to 1 mM, accounting for solubility limits.
- Data integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map pathways like mTOR or TGF-β. Ensure transparency via FAIR (Findable, Accessible, Interoperable, Reusable) data practices .
Q. How can researchers address discrepancies in this compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH Q1A guidelines:
- Accelerated testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
- Identify degradants : Use LC-MS to detect byproducts like deamidated or oxidized forms.
- Environmental controls : TCI America’s safety data sheet recommends desiccated storage at -20°C to prevent hygroscopic degradation .
Q. What strategies improve the reliability of structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like angiotensin-converting enzyme (ACE).
- Synthetic analogs : Introduce methyl or hydroxyl groups to the valine/serine backbone, then validate activity via SPR (surface plasmon resonance).
- Data validation : Cross-check results against crystallographic data from the Protein Data Bank (PDB) .
Methodological Rigor and Data Integrity
Q. How should researchers design questionnaires or surveys to collect metadata on this compound usage in collaborative studies?
- Methodological Answer :
- Structured questionnaires : Use closed-ended questions (Likert scales) for quantitative analysis of variables like solvent choice or incubation time.
- Bias mitigation : Pilot-test surveys with a subset of participants to refine clarity, as advised in social research methodologies .
- Data triangulation : Combine survey results with lab notebooks and instrument logs to ensure reproducibility .
Q. What frameworks ensure ethical and reproducible reporting of this compound research?
- Methodological Answer : Adhere to the "Universalist" principles of research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
